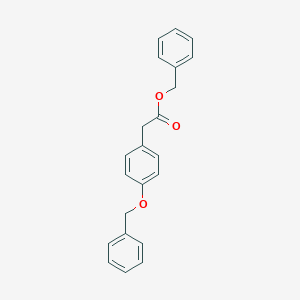

Benzyl-2-(4-(Benzyloxy)phenyl)acetat

Übersicht

Beschreibung

4-Benzyloxyphenylacetic acid benzyl ester is a chemical compound with the molecular formula C22H20O3 . It is also known by other names such as Benzyl 2-(4-(Benzyloxy)phenyl)acetate and Benzyl 2-(4-phenylmethoxyphenyl)acetate .

Molecular Structure Analysis

The molecular weight of 4-Benzyloxyphenylacetic acid benzyl ester is 332.4 g/mol . The InChIKey, a unique identifier for the compound, is POPRKYSLLNJJPS-UHFFFAOYSA-N . The compound has a topological polar surface area of 35.5 Ų and contains 25 heavy atoms .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 8 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

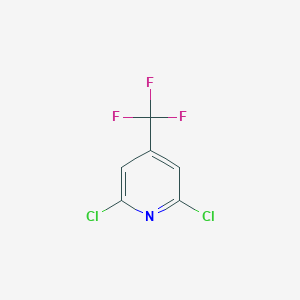

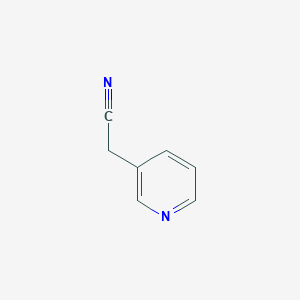

Benzyl-2-(4-(Benzyloxy)phenyl)acetat wurde auf seine potenzielle Antitumoraktivität untersucht. Forscher haben 2-Phenylbenzimidazole synthetisiert und untersucht, eine Klasse von Verbindungen, die mit diesem Molekül verwandt sind. Diese Derivate haben vielversprechende Wirkungen gegen humane Lungenkrebszelllinien (A549), Brustkrebszelllinien (MDA-MB-231) und Prostatakrebszelllinien (PC3) gezeigt. Insbesondere trägt das Vorhandensein einer Methylgruppe an der 5 (6)-Position am Benzimidazol-Gerüst zur Antitumoraktivität der Verbindung bei. Zusätzlich verstärken elektronenspendende Gruppen (wie OH, OMe, –NMe₂ und –O–CH₂–C₆H₅) die Aktivität, während elektronenziehende Gruppen (–NO₂, –CF₃) die Hemmung verringern .

Bromierung und Benzylschutz

Eine alternative Methode umfasst Bromierungs-, Benzylschutz- und Halogenaustauschreaktionen zur Synthese verwandter Verbindungen. Zum Beispiel kann 2-Iod-4-tert-Octylphenol über diese Schritte hergestellt werden .

Weitere potenzielle Anwendungen

Während die oben genannten Bereiche gut dokumentiert sind, könnten weitere Forschungen zusätzliche Anwendungen für diese Verbindung aufdecken. Seine strukturellen Merkmale machen es zu einem interessanten Kandidaten für die Erforschung anderer biologischer Aktivitäten, wie z. B. antibakterieller, antifungaler und antiviraler Eigenschaften .

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, mediated by a palladium catalyst .

Biochemical Pathways

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation , which could potentially affect various biochemical pathways.

Pharmacokinetics

Its logp value of 455150 suggests that it is lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.

Result of Action

It’s known that reactions at the benzylic position can lead to various outcomes, including the formation of new carbon-carbon bonds .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of catalysts .

Biochemische Analyse

Biochemical Properties

Benzyl 2-(4-(Benzyloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s interactions are primarily characterized by its ability to form stable complexes with target proteins, thereby influencing their activity and function. For instance, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can act as a substrate for certain enzymes, leading to the formation of reaction intermediates that are crucial for subsequent biochemical transformations .

Cellular Effects

Benzyl 2-(4-(Benzyloxy)phenyl)acetate exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Additionally, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of Benzyl 2-(4-(Benzyloxy)phenyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 2-(4-(Benzyloxy)phenyl)acetate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, Benzyl 2-(4-(Benzyloxy)phenyl)acetate may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Benzyl 2-(4-(Benzyloxy)phenyl)acetate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher dosages, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

Benzyl 2-(4-(Benzyloxy)phenyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, Benzyl 2-(4-(Benzyloxy)phenyl)acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its biochemical effects. The transport and distribution of Benzyl 2-(4-(Benzyloxy)phenyl)acetate are influenced by factors such as its molecular size, polarity, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of Benzyl 2-(4-(Benzyloxy)phenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows Benzyl 2-(4-(Benzyloxy)phenyl)acetate to interact with target biomolecules in the appropriate cellular context, thereby modulating their activity and function. The subcellular distribution of the compound can also influence its stability and degradation within the cell .

Eigenschaften

IUPAC Name |

benzyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPRKYSLLNJJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

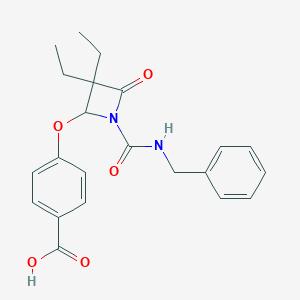

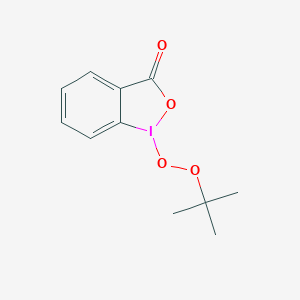

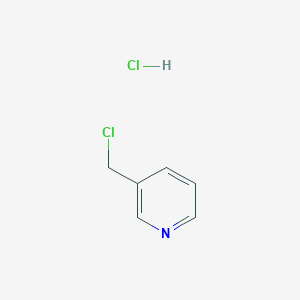

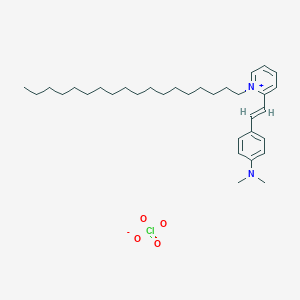

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

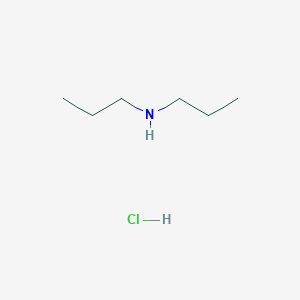

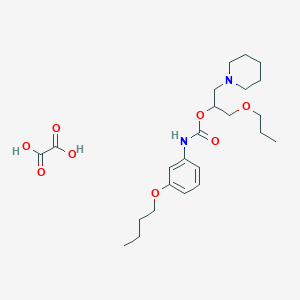

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)